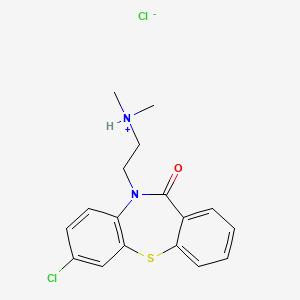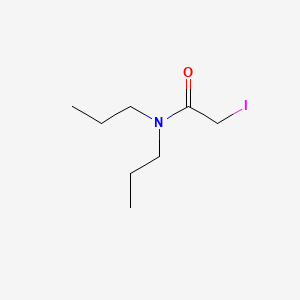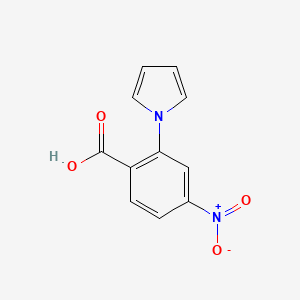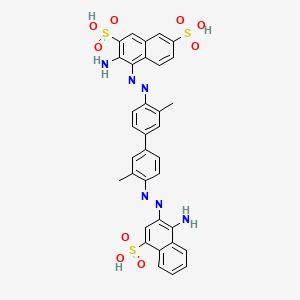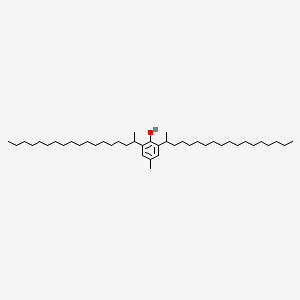
2,6-Bis(1-methylheptadecyl)-p-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(1-methylheptadecyl)-p-cresol is a synthetic organic compound known for its antioxidant properties. It is a derivative of p-cresol, where two 1-methylheptadecyl groups are attached to the 2 and 6 positions of the aromatic ring. This compound is used in various industrial applications due to its ability to inhibit oxidation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1-methylheptadecyl)-p-cresol typically involves the alkylation of p-cresol with 1-methylheptadecyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is continuously fed into the reactor, and the product is separated and purified using industrial-scale distillation and crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(1-methylheptadecyl)-p-cresol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,6-Bis(1-methylheptadecyl)-p-cresol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Employed as a stabilizer in fuels and lubricants to enhance their shelf life and performance.
Mecanismo De Acción
The antioxidant effect of 2,6-Bis(1-methylheptadecyl)-p-cresol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process prevents the free radicals from initiating chain reactions that lead to oxidative damage. The compound’s bulky alkyl groups also help in stabilizing the radical formed after hydrogen donation, enhancing its antioxidant efficiency.
Comparación Con Compuestos Similares
Similar Compounds
Butylated hydroxytoluene (BHT): Another antioxidant used in food and industrial applications.
Butylated hydroxyanisole (BHA): Commonly used in food preservation.
Tert-Butylhydroquinone (TBHQ): Used as a preservative for unsaturated vegetable oils and many edible animal fats.
Uniqueness
2,6-Bis(1-methylheptadecyl)-p-cresol is unique due to its long alkyl chains, which provide enhanced solubility in non-polar solvents and improved stability in various applications. Its structure allows for better interaction with hydrophobic environments, making it particularly effective in industrial applications where long-term stability is crucial.
Propiedades
Número CAS |
5012-62-4 |
|---|---|
Fórmula molecular |
C43H80O |
Peso molecular |
613.1 g/mol |
Nombre IUPAC |
4-methyl-2,6-di(octadecan-2-yl)phenol |
InChI |
InChI=1S/C43H80O/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-39(4)41-36-38(3)37-42(43(41)44)40(5)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36-37,39-40,44H,6-35H2,1-5H3 |
Clave InChI |
GXUYCJJDHBJKHA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C)C1=CC(=CC(=C1O)C(C)CCCCCCCCCCCCCCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide](/img/structure/B13762158.png)

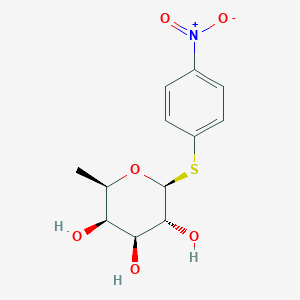
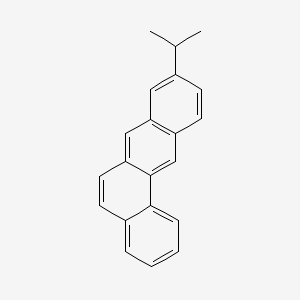
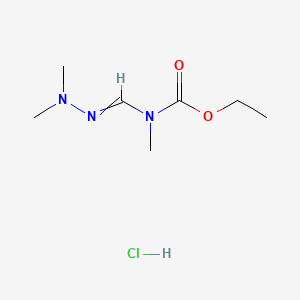
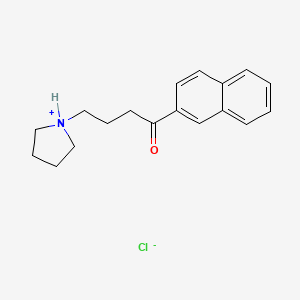
![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)

